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Compound of Interest

Compound Name:
1,2-Dipalmitoyl-sn-glycerol 3-

phosphate

Cat. No.: B1211791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPGP) liposomes for the

encapsulation of hydrophilic drugs. DPGP is an anionic phospholipid that can be a key

component in liposomal formulations, offering advantages in terms of stability and drug

delivery.

Introduction
Liposomes are versatile, self-assembled vesicular carriers composed of a lipid bilayer

enclosing an aqueous core. This structure makes them ideal for encapsulating hydrophilic

drugs within the central aqueous compartment, protecting them from degradation and

controlling their release. DPGP, with its negatively charged headgroup, can influence the

physicochemical properties of liposomes, such as surface charge, stability, and interaction with

biological membranes. Anionic liposomes, like those containing DPGP, are explored for various

applications, including targeted drug delivery to specific cells or tissues.

Key Applications
DPGP-containing liposomes are suitable for the delivery of a wide range of hydrophilic

therapeutic agents, including:
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Small molecule anticancer drugs (e.g., Doxorubicin, 5-Fluorouracil)

Antibiotics (e.g., Gentamicin)

Fluorescent probes for in vitro and in vivo imaging (e.g., Calcein)

Physicochemical Properties and Characterization
The critical quality attributes of DPGP liposomes that influence their in vivo performance

include particle size, zeta potential, encapsulation efficiency, and drug release profile.

Data Summary
The following tables summarize quantitative data for the characterization of DPGP-containing

liposomes encapsulating various hydrophilic drugs.

Liposome
Composit
ion

Hydrophil
ic Drug

Preparati
on
Method

Mean
Particle
Size (nm)

Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

Referenc
e

DPPG:DP

PC (1:1

w/w)

Gentamicin
Microfluidic

s
185 ± 9

Not

Reported
~87 [1]

DPPC with

5 mol%

DSPE-

PEG2000

and 30

mol%

Cholesterol

5-

Fluorouraci

l

Thin-film

Hydration
114 - 128

Not

Reported
16.0 ± 2.2

DPPC
Doxorubici

n

Silica Sol-

Gel

Coating

Not

Reported

Not

Reported
72.4 [2]

Note: Data for liposomes composed solely of DPGP is limited in publicly available literature.

The data presented here is for formulations containing DPGP or similar anionic phospholipids.
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Drug Release Characteristics
The release of hydrophilic drugs from DPGP liposomes can be modulated by the lipid

composition and external stimuli.

Liposome
Compositio
n

Hydrophilic
Drug

Release
Conditions

Percentage
Release

Time Point Reference

DPPG Calcein

Pulsed Low-

Frequency

Ultrasound

(LFUS)

52.2 160 s [3]

TRA-

conjugated

DPPG

Calcein

Pulsed Low-

Frequency

Ultrasound

(LFUS)

92.5 Post 3 pulses [3]

DPPC/DSPC Doxorubicin

Incubation at

37°C in

Phosphate

Buffered

Saline (PBS)

~10 24 hours

Experimental Protocols
Detailed methodologies for the preparation and characterization of DPGP liposomes are

provided below.

Protocol 1: Preparation of DPGP-containing Liposomes
by Thin-Film Hydration
This protocol describes a common method for preparing liposomes.

Workflow for Thin-Film Hydration Method
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Liposome Preparation

1. Dissolve DPGP and other lipids
 in an organic solvent.

2. Evaporate the solvent to form
 a thin lipid film.

3. Hydrate the film with an aqueous
 solution of the hydrophilic drug.

4. Extrude through polycarbonate
 membranes for size homogenization.

Click to download full resolution via product page

Caption: Workflow for preparing DPGP liposomes via thin-film hydration.

Materials:

1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPGP)

Other lipids as required (e.g., DPPC, Cholesterol)

Hydrophilic drug

Organic solvent (e.g., chloroform, methanol)

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Rotary evaporator

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

Lipid Film Formation:

Dissolve DPGP and any other lipids in the organic solvent in a round-bottom flask.

Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above

the lipid transition temperature to evaporate the solvent.

A thin lipid film will form on the inner surface of the flask.

Dry the film under vacuum for at least 2 hours to remove any residual solvent.
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Hydration:

Prepare an aqueous solution of the hydrophilic drug in the desired buffer.

Add the drug solution to the flask containing the lipid film.

Hydrate the film by rotating the flask in a water bath at a temperature above the lipid

transition temperature for 1-2 hours. This will result in the formation of multilamellar

vesicles (MLVs).

Size Reduction (Extrusion):

Load the MLV suspension into an extruder.

Extrude the suspension through polycarbonate membranes with a defined pore size (e.g.,

100 nm) for a specified number of passes (e.g., 11-21 times). This will produce unilamellar

vesicles (LUVs) with a more uniform size distribution.

Purification:

Remove the unencapsulated drug by methods such as dialysis, size exclusion

chromatography, or ultracentrifugation.

Protocol 2: Characterization of DPGP Liposomes

Click to download full resolution via product page

Caption: Influence of input parameters on final liposome characteristics.

Conclusion
DPGP is a valuable anionic phospholipid for the formulation of liposomes for hydrophilic drug

delivery. By carefully selecting the lipid composition and preparation method, it is possible to

produce stable DPGP-containing liposomes with desired physicochemical properties for

various therapeutic applications. The protocols provided herein offer a foundation for the

development and characterization of these advanced drug delivery systems. Further
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optimization of these protocols may be necessary depending on the specific hydrophilic drug

and intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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